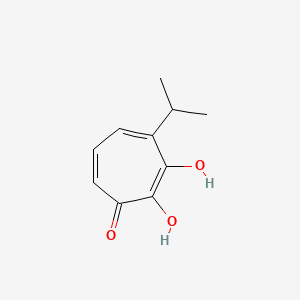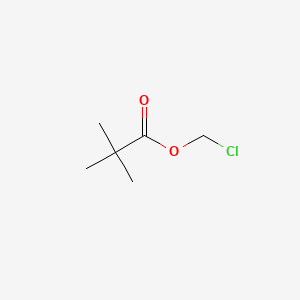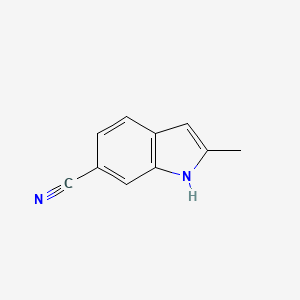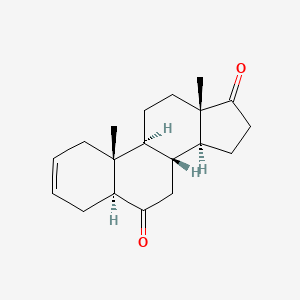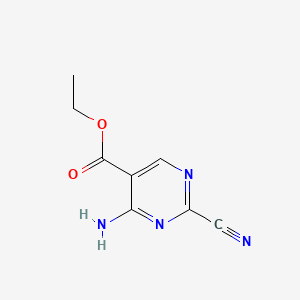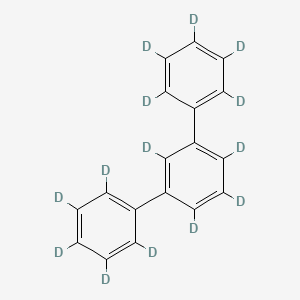
间三联苯-D14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-Terphenyl-D14 is a deuterated form of m-terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The deuterium atoms replace the hydrogen atoms in the compound, making it useful for various scientific applications, particularly in spectroscopy and analytical chemistry .
科学研究应用
M-Terphenyl-D14 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an analytical standard in gas chromatography and liquid chromatography.
Biology: The compound is used in studies involving deuterium isotope effects and metabolic pathways.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
生化分析
Biochemical Properties
M-Terphenyl-D14 plays a significant role in biochemical reactions due to its stable aromatic structure and deuterium labeling. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, M-Terphenyl-D14 has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
M-Terphenyl-D14 exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, M-Terphenyl-D14 can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of M-Terphenyl-D14 involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For instance, M-Terphenyl-D14 has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates. Additionally, M-Terphenyl-D14 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of M-Terphenyl-D14 can change over time due to its stability and degradation properties. Studies have shown that M-Terphenyl-D14 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to M-Terphenyl-D14 has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of M-Terphenyl-D14 vary with different dosages in animal models. At low doses, M-Terphenyl-D14 has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, M-Terphenyl-D14 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interactions with metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
M-Terphenyl-D14 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of M-Terphenyl-D14, leading to the formation of hydroxylated metabolites. The metabolic flux of M-Terphenyl-D14 and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, M-Terphenyl-D14 is transported and distributed through interactions with transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, M-Terphenyl-D14 can be taken up by cells via specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of M-Terphenyl-D14 is influenced by its interactions with targeting signals and post-translational modifications . This compound can localize to various cellular compartments, including the cytoplasm and nucleus. The localization of M-Terphenyl-D14 within specific organelles can affect its activity and function, influencing cellular processes such as gene expression and enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions
M-Terphenyl-D14 can be synthesized through a metal-free and solvent-free tandem cyclocondensation reaction of aryl methyl ketones with triethyl orthoformate. This reaction is catalyzed by trifluoromethanesulfonic acid (TfOH), which facilitates the formation of the terphenyl structure . The reaction conditions are generally mild, and the process is efficient, merging multiple steps into a one-pot procedure .
Industrial Production Methods
Industrial production of M-Terphenyl-D14 typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The process may include multiple purification steps to achieve high isotopic purity, often exceeding 98% .
化学反应分析
Types of Reactions
M-Terphenyl-D14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted terphenyl derivatives .
作用机制
The mechanism of action of M-Terphenyl-D14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and isotope effects. The compound’s aromatic structure allows it to participate in π-π interactions, which are crucial in many biological and chemical processes .
相似化合物的比较
M-Terphenyl-D14 is compared with other terphenyl compounds, such as:
Ortho-Terphenyl: Has a different substitution pattern, leading to distinct chemical and physical properties.
Para-Terphenyl: Similar in structure but differs in the position of the phenyl groups, affecting its reactivity and applications.
Similar Compounds
- Ortho-Terphenyl
- Para-Terphenyl
- Biphenyl
- Terpyridine
- Terthiophene
M-Terphenyl-D14 stands out due to its deuterated nature, which makes it particularly valuable in spectroscopic studies and as an analytical standard.
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)


![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)
